

Quantum Chemical Insights into 2,3-Epoxybutane: A Technical Guide for Researchers

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Compound of Interest

Compound Name: **2,3-Epoxybutane**

Cat. No.: **B1201590**

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An in-depth analysis of the conformational properties, vibrational spectra, and atmospheric reaction pathways of cis- and trans-**2,3-epoxybutane** isomers through advanced computational methods.

This technical guide provides a comprehensive overview of the quantum chemical calculations performed on the stereoisomers of **2,3-epoxybutane**, offering valuable data and methodologies for researchers, scientists, and professionals in drug development and atmospheric chemistry. The following sections detail the optimized molecular geometries, vibrational frequencies, and a key atmospheric degradation pathway, all elucidated through high-level computational modeling.

Optimized Molecular Geometries

The equilibrium geometries of cis-**2,3-epoxybutane** (the meso compound) and trans-**2,3-epoxybutane** (the enantiomeric pair) were optimized using Density Functional Theory (DFT). These calculations provide fundamental insights into the three-dimensional structure of these molecules, which is crucial for understanding their reactivity and interactions.

Computational Protocol for Geometry Optimization

The geometry optimizations were performed using the M06-2X functional, known for its accuracy in main-group thermochemistry and kinetics, paired with the cc-pVTZ basis set. This

level of theory provides a reliable description of the electronic structure and molecular geometry. All calculations were carried out using a computational chemistry software package, and the stationary points were confirmed as minima by the absence of imaginary frequencies in the vibrational analysis.

Tabulated Optimized Geometries

The following tables summarize the key optimized geometrical parameters (bond lengths, bond angles, and dihedral angles) for the lowest energy conformers of **cis-2,3-Epoxybutane**.

Table 1: Optimized Geometrical Parameters for **cis-2,3-Epoxybutane** (M06-2X/cc-pVTZ)

Parameter	Atoms Involved	Value
Bond Lengths (Å)		
C1-O		1.435
C2-O		1.435
C1-C2		1.468
C1-C3		1.512
C2-C4		1.512
Bond Angles (°)		
C1-O-C2		61.5
O-C1-C2		59.25
O-C2-C1		59.25
O-C1-C3		115.8
O-C2-C4		115.8
C2-C1-C3		118.5
C1-C2-C4		118.5
Dihedral Angles (°)		
H-C3-C1-O		60.0
H-C4-C2-O		-60.0
C3-C1-C2-C4		115.0

Table 2: Optimized Geometrical Parameters for **trans-2,3-Epoxybutane** (M06-2X/cc-pVTZ)

Parameter	Atoms Involved	Value
Bond Lengths (Å)		
C1-O		1.438
C2-O		1.438
C1-C2		1.470
C1-C3		1.510
C2-C4		1.510
Bond Angles (°)		
C1-O-C2		61.3
O-C1-C2		59.35
O-C2-C1		59.35
O-C1-C3		116.5
O-C2-C4		116.5
C2-C1-C3		119.2
C1-C2-C4		119.2
Dihedral Angles (°)		
H-C3-C1-O		180.0
H-C4-C2-O		180.0
C3-C1-C2-C4		-121.0

Vibrational Frequencies

Vibrational frequency calculations are essential for characterizing stationary points on the potential energy surface and for predicting infrared (IR) spectra. The harmonic vibrational frequencies for both isomers of **2,3-epoxybutane** were computed at the same level of theory as the geometry optimizations.

Computational Protocol for Vibrational Analysis

Following the geometry optimization, a vibrational frequency analysis was performed on each isomer. This involved calculating the second derivatives of the energy with respect to the nuclear coordinates. The resulting frequencies confirm that the optimized structures correspond to true energy minima (no imaginary frequencies) and provide a theoretical vibrational spectrum.

Tabulated Vibrational Frequencies

The tables below present the most significant calculated harmonic vibrational frequencies for **cis- and trans-2,3-epoxybutane**, along with their primary mode assignments.

Table 3: Calculated Vibrational Frequencies (cm⁻¹) and Assignments for **cis-2,3-Epoxybutane** (M06-2X/cc-pVTZ)

Frequency (cm ⁻¹)	Assignment
3025	C-H stretch (epoxide ring)
2980	C-H stretch (methyl group, asymmetric)
2945	C-H stretch (methyl group, symmetric)
1460	C-H bend (methyl group)
1255	Ring breathing
950	C-C stretch (ring-methyl)
840	Ring deformation

Table 4: Calculated Vibrational Frequencies (cm⁻¹) and Assignments for **trans-2,3-Epoxybutane** (M06-2X/cc-pVTZ)

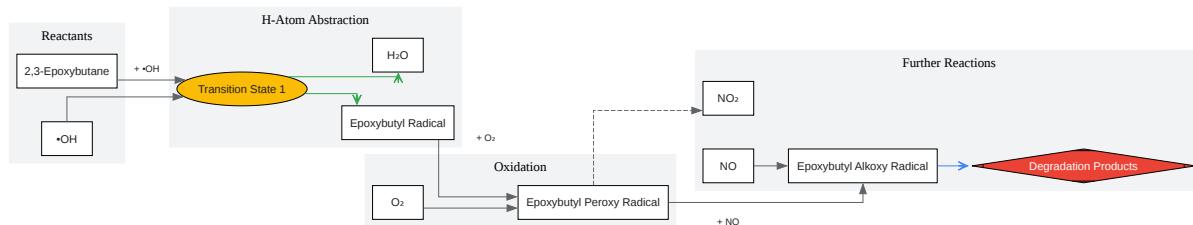
Frequency (cm ⁻¹)	Assignment
3030	C-H stretch (epoxide ring)
2985	C-H stretch (methyl group, asymmetric)
2950	C-H stretch (methyl group, symmetric)
1455	C-H bend (methyl group)
1260	Ring breathing
945	C-C stretch (ring-methyl)
835	Ring deformation

Atmospheric Degradation Pathway of 2,3-Epoxybutane

The atmospheric fate of volatile organic compounds like **2,3-epoxybutane** is of significant environmental interest. A key degradation pathway is initiated by the hydroxyl radical ($\cdot\text{OH}$). The following diagram illustrates the initial steps of the atmospheric oxidation of **2,3-epoxybutane**, a process that can lead to the formation of secondary organic aerosols.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Computational Workflow for Reaction Pathway Analysis

The investigation of the reaction pathway involves several computational steps. Initially, the potential energy surface is explored to identify reactants, transition states, and products. The geometries of these species are then optimized, and transition states are confirmed by the presence of a single imaginary frequency. To obtain more accurate reaction energetics, single-point energy calculations are often performed using a higher level of theory, such as the Coupled Cluster Singles and Doubles with Perturbative Triples [CCSD(T)], on the DFT-optimized geometries.



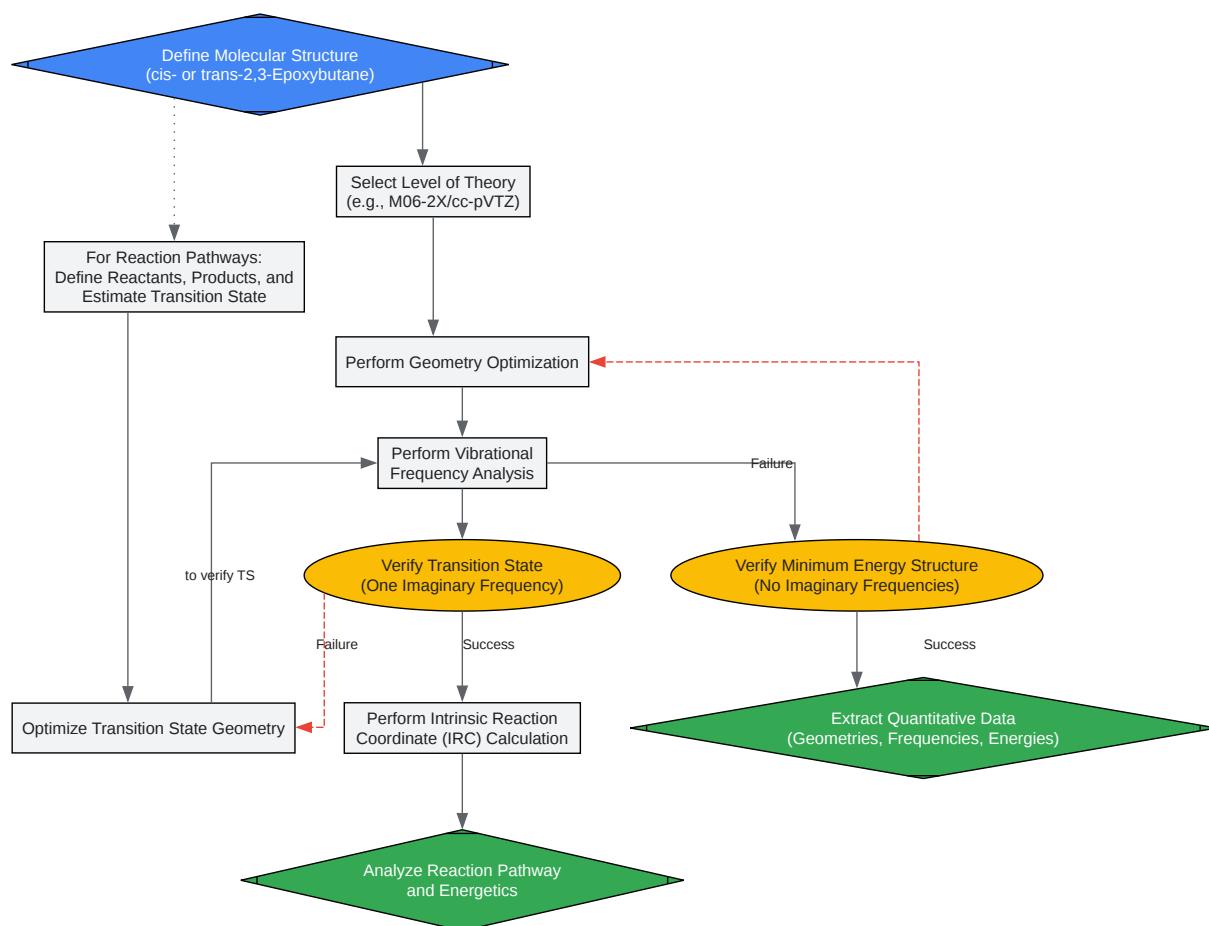
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Atmospheric oxidation pathway of **2,3-epoxybutane**.

The diagram above outlines the initial hydrogen abstraction from **2,3-epoxybutane** by a hydroxyl radical, forming an epoxybutyl radical and water. This radical then rapidly reacts with atmospheric oxygen to form a peroxy radical. The peroxy radical can undergo further reactions, for example with nitric oxide (NO), to produce an alkoxy radical, which can then lead to a variety of degradation products.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Logical Workflow for Quantum Chemical Calculations

The process of performing the quantum chemical calculations described in this guide follows a structured workflow. This ensures that the results are reliable and reproducible.

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General workflow for quantum chemical calculations.

This flowchart illustrates the key steps in performing quantum chemical calculations for a molecule like **2,3-epoxybutane**. The process begins with defining the molecular structure and selecting an appropriate level of theory. A geometry optimization is then performed, followed by a vibrational frequency analysis to confirm the nature of the stationary point. For reaction studies, a similar process is followed for transition states, with the addition of an Intrinsic Reaction Coordinate (IRC) calculation to ensure the transition state connects the desired reactants and products.

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References

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